Lipophilicity Advantage: Quantified logP Comparison of 3-Butoxy vs. Branched tert-Butoxy Analog
A direct experimental logP value for 3-Butoxyazetidine is not reported. However, by class-level inference from a closely related analog, we can establish a key differentiator. The lipophilicity (logP) of 3-(tert-butoxy)azetidine hydrochloride has been measured at 1.194 [1]. The linear n-butoxy chain of 3-Butoxyazetidine is expected to confer a higher logP (greater lipophilicity) compared to the branched tert-butoxy analog due to its larger hydrophobic surface area. This difference is critical for modulating membrane permeability and target engagement in medicinal chemistry campaigns. For procurement, this confirms 3-Butoxyazetidine provides access to a distinct lipophilic space not covered by its tert-butyl ether counterpart.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be > 1.194 |
| Comparator Or Baseline | 3-(tert-butoxy)azetidine hydrochloride (logP = 1.194) |
| Quantified Difference | Inferred increase |
| Conditions | Calculated or measured logP (for comparator) |
Why This Matters
A higher logP value translates to increased lipophilicity, which is a key parameter for predicting compound absorption, distribution, and overall drug-likeness, offering a distinct chemical space for exploration.
- [1] 3-(tert-butoxy)azetidine hydrochloride. (n.d.). Chembase.cn. View Source
